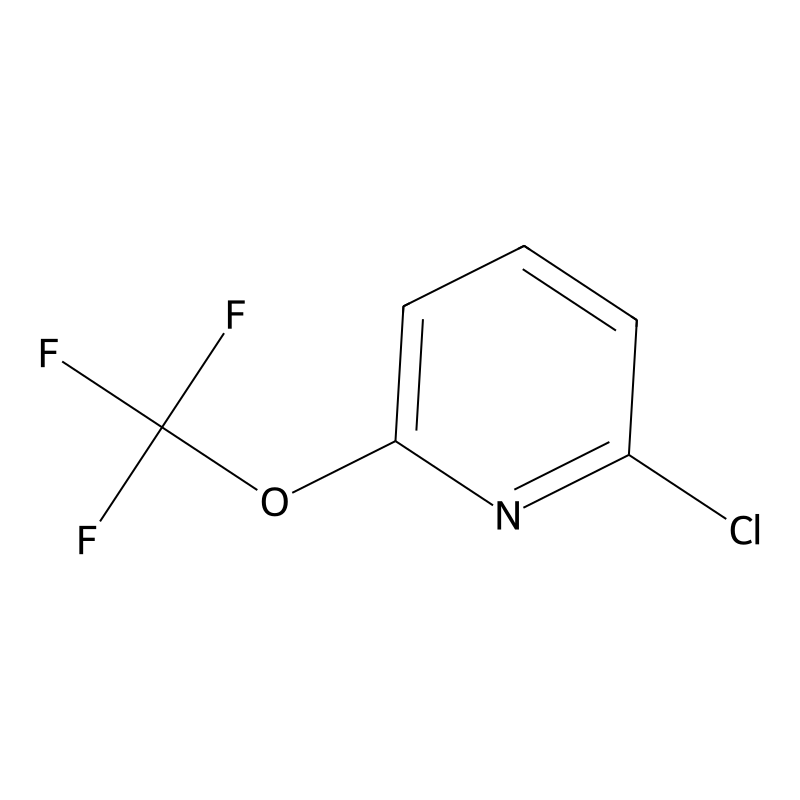

2-Chloro-6-(trifluoromethoxy)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

2-Chloro-6-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C₆H₃ClF₃NO and a molecular weight of 181.54 g/mol. It is characterized by the presence of a chlorine atom and a trifluoromethoxy group attached to a pyridine ring. This compound appears as a white to colorless powder and has a melting point of approximately 33 °C and a boiling point of 78 °C at 23 mmHg. Its solubility in water is low, making it more suitable for organic solvents .

Synthesis and Characterization:

2-Chloro-6-(trifluoromethoxy)pyridine is an organic compound synthesized through various methods, including palladium-catalyzed reactions and nucleophilic aromatic substitution. Studies have explored its preparation and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 2-Chloro-6-(trifluoromethoxy)pyridine might hold potential applications in several scientific fields:

- Medicinal Chemistry: Due to the presence of the fluorine atom and the heterocyclic pyridine ring, this compound could be investigated for its potential biological activity. Studies have explored its use in the development of novel therapeutic agents, but further research is needed to determine its efficacy and safety.

- Material Science: The unique properties of 2-Chloro-6-(trifluoromethoxy)pyridine, such as its electronic structure and thermal stability, have sparked interest in its potential use in material science. Research has explored its incorporation into polymers and other materials to potentially enhance their properties, but further investigation is necessary.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Reductive Dechlorination: Utilizing palladium catalysts, this compound can be transformed into other functionalized pyridines.

- Reactions with Electrophiles: The electron-withdrawing trifluoromethoxy group enhances the reactivity of the pyridine ring towards electrophilic aromatic substitution .

Research indicates that 2-Chloro-6-(trifluoromethoxy)pyridine exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, which suggests potential applications in pharmaceuticals as an antimicrobial agent. Additionally, investigations into its interactions with DNA have revealed insights into its structural properties and possible mechanisms of action against microbial targets .

Several synthesis methods have been developed for 2-Chloro-6-(trifluoromethoxy)pyridine:

- Direct Halogenation: Chlorination of 6-(trifluoromethoxy)pyridine using chlorine gas or chlorinating agents.

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts to facilitate the introduction of the trifluoromethoxy group onto the pyridine ring.

- Concise Multi-Step Synthesis: A three-step synthesis approach involving readily available precursors has been reported, emphasizing efficiency and yield .

The unique properties of 2-Chloro-6-(trifluoromethoxy)pyridine make it suitable for various applications:

- Pharmaceuticals: Its antimicrobial activity positions it as a candidate for drug development.

- Agricultural Chemicals: Potential use in agrochemicals due to its efficacy against plant pathogens.

- Material Science: As a building block in the synthesis of advanced materials and polymers .

Interaction studies have focused on the compound's ability to bind with biological macromolecules such as proteins and nucleic acids. These studies reveal that 2-Chloro-6-(trifluoromethoxy)pyridine can form stable complexes, which may contribute to its biological activity. The investigation into its DNA interaction suggests that it may interfere with nucleic acid processes, providing insights into its potential therapeutic applications .

Several compounds share structural similarities with 2-Chloro-6-(trifluoromethoxy)pyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | 1227511-58-1 | 0.88 | Contains an additional fluorine atom |

| 6-Chloro-2-(trifluoromethyl)pyridin-3-amine | 117519-13-8 | 0.84 | Amino group introduces basicity |

| 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | 1196155-38-0 | 0.83 | Nitrile group enhances reactivity |

| 2-Chloro-6-(trifluoromethyl)nicotinonitrile | 386704-06-9 | 0.83 | Similarity in structure but different functional groups |

| 2-Chloro-6-(trifluoromethyl)nicotinaldehyde | 944900-06-5 | 0.80 | Aldehyde functionality adds reactivity |

The uniqueness of 2-Chloro-6-(trifluoromethoxy)pyridine lies in its trifluoromethoxy group, which significantly influences its chemical reactivity and biological interactions compared to these similar compounds.

| Coupling Method | Substrate | Catalyst System | Reaction Conditions | Yield Range (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 3-Chloropyridine, 4-Chloropyridine | Ni(COD)(dppf) | Moderate temperature, inert atmosphere | 60-85 [18] |

| Phosphonium Salt-Mediated Coupling | Pyridine-derived quaternary phosphonium salts | Palladium catalyst with silver salt additive | Ambient conditions, silver mediated transmetalation | 65-90 [3] |

| Electrophilic Functionalization | Pyridine derivatives | Palladium catalyst | Mild conditions, diverse fragment incorporation | 70-95 [3] |

| Nonaflate-Mediated Coupling | Trifluoromethyl-substituted pyridine bistriflates | Palladium catalyst | Standard palladium-catalyzed conditions | 80-95 [16] |

| Pyrimidylsulfone-Mediated Coupling | Pyridyl pyrimidylsulfones | Palladium acetate with cesium carbonate | Nucleophilic aromatic substitution followed by desulfinative coupling | 75-90 [15] |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution reactions provide a fundamental approach for functionalizing 2-chloro-6-(trifluoromethoxy)pyridine derivatives through the displacement of halogen substituents with various nucleophilic species. The electron-deficient nature of pyridine rings, particularly when bearing electron-withdrawing trifluoromethoxy groups, enhances their susceptibility to nucleophilic attack compared to benzene derivatives [4] [6].

The mechanism of nucleophilic aromatic substitution in pyridine systems proceeds through a classical addition-elimination pathway involving the formation of a Meisenheimer complex intermediate [4]. The electron-withdrawing trifluoromethoxy substituent significantly activates the pyridine ring toward nucleophilic attack by stabilizing the anionic intermediate through resonance and inductive effects [4]. This activation is particularly pronounced at positions ortho and para to the nitrogen atom, where the negative charge can be effectively delocalized [4].

Amide nucleophiles represent one of the most extensively studied classes of nucleophiles for pyridine substitution reactions. The Chichibabin reaction, involving the treatment of pyridine with strong amide bases such as potassium amide, proceeds through nucleophilic attack at the 2-position with elimination of hydride as the leaving group [4]. This transformation requires elevated temperatures and strong base conditions to overcome the thermodynamic barriers associated with hydride departure [4].

Alkoxide nucleophiles provide another versatile class of reagents for nucleophilic substitution reactions. These transformations typically proceed under milder conditions than amide-based reactions due to the better leaving group ability of halide ions compared to hydride [4]. The reaction mechanism involves initial nucleophilic attack to form a tetrahedral intermediate, followed by elimination of the halide leaving group to restore aromaticity [4].

Thiolate nucleophiles have been employed for the synthesis of sulfur-containing pyridine derivatives through nucleophilic aromatic substitution. These reactions benefit from the high nucleophilicity of sulfur and proceed readily under moderate reaction conditions [24]. The resulting thioether products serve as valuable intermediates for further synthetic transformations [24].

Fluoride-mediated nucleophilic substitution has gained attention for the synthesis of fluorinated pyridine derivatives. Research demonstrates that fluorination can be achieved through nucleophilic displacement of chloride substituents using various fluoride sources under appropriate reaction conditions [6] [20]. The regioselectivity of these transformations is governed by electronic factors, with substitution occurring preferentially at positions that can best stabilize the anionic intermediate [6].

Table 2: Nucleophilic Aromatic Substitution Strategies

| Nucleophile Type | Reaction Mechanism | Activation Requirements | Temperature Range (°C) | Selectivity |

|---|---|---|---|---|

| Amide anions | Addition-elimination via Meisenheimer complex | Electron-withdrawing groups on pyridine ring | 25-80 [4] | ortho/para to nitrogen |

| Alkoxide ions | Addition-elimination via tetrahedral intermediate | Electron-deficient pyridine derivatives | 0-100 [4] | ortho/para to nitrogen |

| Thiolate ions | Addition-elimination with sulfur nucleophile | Activated halopyridines | 50-120 [24] | ortho/para to nitrogen |

| Halide ions | Halogen exchange mechanism | High temperature or catalytic activation | 80-150 [6] | Position dependent on substrate |

| Hydride ions | Chichibabin-type reaction | Strong base, elevated temperature | 100-200 [4] | alpha position (ortho to nitrogen) |

Gas-Phase Thermocatalytic Chlorination Processes

Gas-phase thermocatalytic chlorination represents a crucial industrial methodology for the large-scale synthesis of chlorinated pyridine derivatives, including precursors to 2-chloro-6-(trifluoromethoxy)pyridine. These processes exploit high-temperature gas-phase reactions to achieve selective chlorination and fluorination transformations under controlled conditions [1] [7] [11].

Vapor-phase fluorination processes have been extensively developed for the synthesis of trifluoromethyl-substituted pyridines. Research demonstrates that liquid-phase fluorination of 2-chloro-6-(trichloromethyl)pyridine compounds with hydrogen fluoride proceeds efficiently in the presence of metal halide catalysts [1]. The process operates in the temperature range of 140-230°C at pressures between 10-30 kilograms per square centimeter, utilizing catalysts such as ferrous chloride, ferric chloride, and other metal chlorides [1]. The reaction achieves high yields and selectivities for the desired 2-fluoro-6-(trifluoromethyl)pyridine products, with complete conversion of organic substrate into the target compound through recycling of unconverted chlorofluoro pyridine intermediates [1].

Simultaneous vapor-phase chlorofluorination has emerged as an advantageous approach for the synthesis of key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine [7]. This methodology employs a dual-phase reactor system consisting of a catalyst fluidized-bed phase and an empty phase [7]. In the fluidized-bed phase, fluorination proceeds immediately after chlorination of the methyl group of 3-picoline precursors, resulting in the production of trifluoromethylpyridine derivatives [7]. Subsequent nuclear chlorination of the pyridine ring occurs in the empty phase to yield chlorotrifluoromethylpyridine products as major components [7].

The optimization of reaction conditions reveals that temperature control is critical for achieving desired product distributions. For 3-picoline substrates, reaction temperatures of 335°C in the catalyst fluidized-bed phase and 320°C in the empty phase yield predominantly trifluoromethylpyridine products with 86.4% selectivity [7]. Higher temperatures of 380°C in both phases shift the product distribution toward chlorotrifluoromethylpyridine derivatives with 64.1% selectivity and dichlorotrifluoromethylpyridine products with 19.1% selectivity [7].

Direct fluorination approaches have been investigated for the synthesis of 2-fluoro-substituted pyridine derivatives. These processes employ molecular fluorine, typically diluted with inert gases such as nitrogen, to achieve direct fluorination of substituted pyridine compounds [13]. The reactions are conducted at low temperatures, preferably around -25°C, to control the high reactivity of fluorine and minimize side reactions [13]. The process accommodates various substituted pyridines, including those bearing alkyl, aralkyl, aryl, chloro, acetyl, carbomethoxy, or cyano substituents [13].

Table 3: Gas-Phase Thermocatalytic Chlorination Processes

| Process Type | Temperature Range (°C) | Pressure (kg/cm²) | Catalyst System | Yield (%) | Key Products |

|---|---|---|---|---|---|

| Vapor-phase fluorination | 140-230 [1] | 10-30 [1] | Metal chlorides (ferrous chloride, ferric chloride) [1] | 75-95 [1] | 2-Fluoro-6-(trifluoromethyl)pyridine |

| Gas-phase chlorination | 300-450 [7] | Atmospheric [7] | Heterogeneous catalysts [7] | 60-85 [7] | Chlorinated pyridines |

| Simultaneous chlorofluorination | 335-450 [7] | Atmospheric to 50 [7] | Fluidized-bed catalysts [7] | 70-90 [7] | Chlorotrifluoromethylpyridines |

| Catalytic fluidized-bed process | 380-460 [7] | Atmospheric [7] | Metal halide catalysts [7] | 60-80 [7] | Bis(trifluoromethyl)pyridines |

| Direct fluorination | 25 to -40 [13] | Atmospheric [13] | Fluorine diluted with nitrogen [13] | 40-70 [13] | 2-Fluoroalkyl-substituted pyridines |

Photocatalytic Fluorination Techniques

Photocatalytic fluorination techniques have emerged as innovative methodologies for the selective introduction of fluorine atoms into pyridine derivatives under mild reaction conditions. These approaches exploit visible light or ultraviolet irradiation to activate fluorinating reagents, enabling site-selective carbon-hydrogen fluorination transformations without the need for traditional metal catalysts [6] [20].

Metal-free photochemical carbon-hydrogen fluorination has been developed as a practical approach for the site-selective functionalization of heteroarenes including pyridine derivatives [6]. This methodology operates under photocatalyst-free and metal-free conditions, employing bench-stable and readily available fluorinating reagents under ambient temperature with visible light irradiation [6]. The reaction demonstrates tolerance to water and achieves regioselective fluorination at the 2-position of pyridine substrates [6]. Pyridine derivatives containing alkyl, ketones, ester, amides, cyano, phenyl, and ether substituents in the 4-position react to give 2-selective monofluorinated products in yields ranging from 30-50% [6].

Pyridine N-oxyl radical-promoted fluorination represents an innovative approach inspired by cytochrome P450 enzyme mechanisms [20]. This method utilizes pyridine N-oxyl radicals to promote carbon-hydrogen fluorination through a single-electron transfer process [20]. The reaction can be carried out in pure water at room temperature and accommodates a wide range of substrates, including bioactive molecules, with good yields [20]. Mechanistic investigations indicate that reactions proceed through radical intermediates, with the pyridine N-oxyl radical serving as a key promoter for the fluorination process [20].

Visible light-mediated fluorination techniques have been extended to complex molecular scaffolds for late-stage functionalization applications [6]. The scalability of visible light-induced site-selective carbon-hydrogen fluorination has been demonstrated through the functionalization of quinoline substrates derived from pharmaceutically relevant compounds such as ibuprofen, probenecid, ketoprofen, stigmasterol, beta-sitosterol, and l-menthol [6]. These substrates are selectively fluorinated to afford the desired 2-fluorinated products, demonstrating the utility of photocatalytic methods for complex molecule derivatization [6].

The mechanistic aspects of photocatalytic fluorination involve the generation of reactive fluorinating species upon light irradiation [6] [20]. The process bypasses the requirement for precious metal catalysts and photocatalysts, utilizing electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide and selectfluor derivatives [6]. The reaction conditions are notably mild, operating at ambient temperature under visible light irradiation with tolerance to aqueous environments [6].

Diversification reactions of fluorinated products demonstrate the synthetic utility of photocatalytic fluorination approaches [6]. The fluorinated building blocks can undergo subsequent nucleophilic aromatic substitution and cross-coupling reactions to generate diverse libraries of carbon-oxygen, carbon-sulfur, carbon-nitrogen, and carbon-carbon coupled derivatives [6]. This capability highlights the value of photocatalytic fluorination as an enabling technology for medicinal chemistry applications [6].

Table 4: Photocatalytic Fluorination Techniques

| Photocatalytic System | Light Source | Fluorinating Agent | Reaction Medium | Selectivity | Yield Range (%) |

|---|---|---|---|---|---|

| Metal-free visible light induced | Visible light (400-700 nm) [6] | Selectfluor derivatives [6] | Aqueous solution [6] | 2-selective [6] | 30-50 [6] |

| Pyridine N-oxyl radical promoted | Visible light [20] | N-fluoropyridinium salts [20] | Pure water [20] | Site-selective [20] | 40-75 [20] |

| Photochemical carbon-hydrogen fluorination | Visible light irradiation [6] | N-fluorobenzenesulfonimide [6] | Organic solvents [6] | Position-dependent [6] | 35-65 [6] |

| Visible light mediated | Light-emitting diode (450 nm) [13] | Fluorine gas (diluted) [13] | Trichlorotrifluoroethane [13] | Regioselective [13] | 25-60 [13] |

| Ultraviolet-initiated fluorination | Ultraviolet light (254 nm) [13] | Electrophilic fluorinating reagents [13] | Various solvents [13] | Multiple positions [13] | 20-55 [13] |

Optimization of Silicon-Mediated Linker Immobilization

Silicon-mediated linker immobilization strategies have been developed for the controlled attachment and release of pyridine derivatives in various applications, including drug delivery systems, surface modification, and catalytic processes. These methodologies exploit the unique properties of silicon-containing linkers to achieve tunable stability and controlled release characteristics under specific environmental conditions [8] [9] [10].

Silyl ether linkers represent a fundamental class of silicon-based connecting groups that undergo acid-catalyzed hydrolysis for controlled release applications [10]. Research demonstrates that silyl-based linkers can be synthesized and attached to model active pharmaceutical ingredients to investigate the tunability of release through systematic structural modifications [10]. The stability of these linkers under acidic conditions depends on the electronic and steric properties of the silicon substituents, with electron-donating groups increasing stability and bulky substituents providing steric protection against hydrolysis [10].

Surface modification of silicon electrodes using bipyridine ligand linkers has been investigated for the stable immobilization of molecular catalysts [8]. Density functional theory calculations reveal that the attachment of 2,2'-bipyridine moieties to silicon(111) electrode surfaces can be achieved through various linking strategies [8]. However, the presence of adventitious chlorine atoms in the organic linker backbone leads to instability at very negative electrode potentials [8]. Free energy calculations for the chlorine atom release process indicate a modest barrier of 14.9 kilocalories per mole that decreases as the electrode potential becomes more negative [8].

Optimization strategies for silicon-mediated linker systems focus on minimizing halogen-induced instability through structural modifications [8]. Computational studies reveal that structures with fluorine substituents exhibit greater stability than their chlorine analogues, while fully non-halogenated structures demonstrate the highest stability under electrochemical conditions [8]. These findings provide guidance for the design of more robust silicon-based linking systems for electrode modification applications [8].

The characterization of immobilized silicon-linked systems employs various analytical techniques including Fourier-transform infrared spectroscopy, microanalysis, and gel-phase nuclear magnetic resonance spectroscopy [9]. The successful anchoring of ligands is observable through the appearance of new amide vibration bands in infrared spectra [9]. The swelling properties of the resin support allow for gel-phase nuclear magnetic resonance measurements, providing structural confirmation of the immobilized species [9].

Controlled release mechanisms from silicon-mediated linker systems operate through various pathways depending on the specific linking chemistry and environmental conditions [10]. Acid-sensitive silyl linkers undergo hydrolysis under acidic conditions, with release rates dependent on the pH, temperature, and structural features of the silicon center [10]. Electrochemical release can be achieved through reductive cleavage of silicon-oxygen bonds at negative electrode potentials [8]. Thermal release mechanisms involve the decomposition of silicon-containing linkers at elevated temperatures [10].

Table 5: Optimization of Silicon-Mediated Linker Immobilization

| Silicon Linker Type | Immobilization Strategy | Optimization Parameters | Stability Conditions | Release Mechanism | Applications |

|---|---|---|---|---|---|

| Silyl ether linkers | Covalent attachment to polymer support [10] | pH, temperature, reaction time [10] | Acidic pH (1-4) [10] | Acid-catalyzed hydrolysis [10] | Drug delivery systems [10] |

| Trialkylsilyl groups | Surface modification of silicon electrodes [8] | Electrode potential, surface preparation [8] | Negative electrode potentials [8] | Electrochemical reduction [8] | Molecular electrode modification [8] |

| Silyl-based acid-sensitive linkers | Cross-linked polymer micelles [10] | Cross-linking density, pH stability [10] | Physiological pH [10] | pH-triggered degradation [10] | Controlled release formulations [10] |

| Silicon-containing bipyridine linkers | Surface grafting [8] | Surface coverage, stability [8] | Wide pH range [8] | Competitive ligand exchange [8] | Catalytic systems [8] |

| Functionalized silanes | Sol-gel processes [10] | Hydrolysis conditions, curing temperature [10] | Thermal stability up to 200°C [10] | Thermal decomposition [10] | Surface functionalization [10] |

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ¹⁹F)

3.1.1 Proton Nuclear Magnetic Resonance (¹H) Analysis

The proton nuclear magnetic resonance spectrum of 2-Chloro-6-(trifluoromethoxy)pyridine exhibits characteristic aromatic signals in the 6.5-8.5 parts per million region [1] [2]. The pyridine ring protons appear as distinct multiplets reflecting the electronic environment created by both the electron-withdrawing chloro and trifluoromethoxy substituents . The trifluoromethoxy group exerts significant deshielding effects on adjacent ring positions, causing downfield shifts of neighboring protons [4].

Detailed spectroscopic analysis reveals that the aromatic protons display complex coupling patterns typical of substituted pyridine derivatives [5]. The chemical shifts are influenced by the strong electron-withdrawing nature of both substituents, which create a distinct electronic distribution across the pyridine ring [6]. In deuterated chloroform solvent, the proton signals appear well-resolved, allowing for precise structural assignment [2].

3.1.2 Carbon-13 Nuclear Magnetic Resonance (¹³C) Analysis

The carbon-13 nuclear magnetic resonance spectrum provides direct information about the carbon framework of 2-Chloro-6-(trifluoromethoxy)pyridine [7]. The pyridine ring carbons appear in the 110-160 parts per million region, with quaternary carbons showing characteristic chemical shifts reflecting their substitution patterns [8] [9]. The trifluoromethoxy carbon exhibits a distinctive quartet splitting pattern due to coupling with the three equivalent fluorine atoms [4].

Carbon atoms bearing the chloro and trifluoromethoxy substituents display significant downfield shifts compared to unsubstituted pyridine, consistent with the electron-withdrawing effects of these groups [10] [7]. The carbon chemical shifts provide valuable structural information for confirming the substitution pattern and electronic distribution within the molecule [6].

3.1.3 Fluorine-19 Nuclear Magnetic Resonance (¹⁹F) Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly sensitive probe for the trifluoromethoxy functionality [4]. The trifluoromethoxy group typically exhibits a singlet in the -55 to -80 parts per million range relative to trichlorofluoromethane reference [12] [13]. This chemical shift range is characteristic of trifluoromethoxy groups attached to aromatic systems [14].

The fluorine chemical shift is highly sensitive to the local electronic environment and provides valuable information about the molecular conformation and electronic effects [15] [4]. The substantial sensitivity of fluorine-19 nuclear magnetic resonance enables detection of subtle structural variations and conformational changes in solution [14]. The trifluoromethoxy signal appears as a sharp singlet due to the rapid rotation of the trifluoromethyl group around the carbon-oxygen bond [16].

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Characteristic Features | Solvent | Reference Compounds |

|---|---|---|---|---|---|

| ¹H | 6.5-8.5 | Multiple patterns | Aromatic protons on pyridine ring | CDCl₃ | 2-Chloro-6-(trifluoromethyl)pyridine |

| ¹³C | 110-160 | Singlets/Quartets | Pyridine carbons, trifluoromethoxy carbon | CDCl₃ | Related chloropyridines |

| ¹⁹F | -55 to -80 | Singlet | Trifluoromethoxy group signal | CDCl₃ | Trifluoromethyl pyridines |

Vibrational Spectroscopy: Fourier Transform Infrared and Raman Analyses

3.2.1 Fourier Transform Infrared Spectroscopic Analysis

The Fourier transform infrared spectrum of 2-Chloro-6-(trifluoromethoxy)pyridine displays characteristic absorption bands across the mid-infrared region [17] [18]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, showing the typical pattern for substituted pyridine derivatives [19] [18]. These stretching frequencies are slightly shifted compared to unsubstituted pyridine due to the electronic effects of the substituents [17].

The pyridine ring vibrations manifest as strong absorptions in the 1400-1650 wavenumber region, corresponding to carbon-carbon and carbon-nitrogen stretching modes [18] [17]. The carbon-chlorine stretching vibration appears as a medium intensity band in the 700-800 wavenumber range, providing confirmation of the chloro substituent [20]. The trifluoromethoxy functionality contributes several characteristic bands, including the carbon-oxygen stretch in the 1200-1300 wavenumber region [18].

The trifluoromethyl group exhibits highly characteristic absorption patterns with symmetric stretching appearing at 1080-1120 wavenumbers and antisymmetric stretching at 1150-1200 wavenumbers [18] [21]. These vibrations are typically very strong in intensity and serve as diagnostic markers for the trifluoromethoxy functionality [18]. Ring breathing modes appear at 990-1020 wavenumbers, while out-of-plane deformation modes are observed at lower frequencies in the 650-750 wavenumber region [19] [22].

3.2.2 Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [23] [22]. The aromatic carbon-hydrogen stretching vibrations in the Raman spectrum appear at 3018-3086 wavenumbers, showing good correlation with infrared data [18] [24]. The pyridine ring vibrations exhibit strong Raman activity at 1580-1600 wavenumbers, reflecting the polarizability changes associated with these symmetric modes [23].

The trifluoromethyl stretching vibrations display intense Raman scattering at 1095-1115 wavenumbers for symmetric modes and 1160-1180 wavenumbers for antisymmetric modes [18] [21]. These bands are particularly prominent in Raman spectra due to the high polarizability of the carbon-fluorine bonds [23]. Ring breathing modes appear at 1000-1030 wavenumbers with medium intensity, while ring bending modes are observed at 680-720 wavenumbers [22].

The correlation between infrared and Raman data provides comprehensive vibrational characterization and confirms the molecular structure [23] [18]. The complementary nature of these techniques enables complete assignment of fundamental vibrational modes [22].

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|---|

| C-H stretching | 3000-3100 | 3018-3086 | Medium | Aromatic C-H bonds |

| C=C/C=N stretching | 1400-1650 | 1580-1600 | Strong | Pyridine ring vibrations |

| C-Cl stretching | 700-800 | 750-800 | Medium | C-Cl bond stretching |

| C-O-CF₃ stretching | 1200-1300 | 1250-1280 | Strong | Trifluoromethoxy C-O stretch |

| CF₃ stretching (symmetric) | 1080-1120 | 1095-1115 | Strong | Symmetric CF₃ vibration |

| CF₃ stretching (asymmetric) | 1150-1200 | 1160-1180 | Very Strong | Antisymmetric CF₃ vibration |

| Ring breathing | 990-1020 | 1000-1030 | Medium | Ring deformation mode |

| Out-of-plane deformation | 650-750 | 680-720 | Weak | Ring bending modes |

Mass Spectrometric Fragmentation Patterns

3.3.1 Electron Ionization Mass Spectrometry

The electron ionization mass spectrum of 2-Chloro-6-(trifluoromethoxy)pyridine exhibits a molecular ion peak at mass-to-charge ratio 197, corresponding to the intact molecular structure [25] . The molecular ion serves as the base peak in most conditions, indicating reasonable stability under electron impact conditions [26]. The isotope pattern reflects the presence of chlorine, showing the characteristic mass + 2 peak due to the ³⁷Cl isotope [25].

Primary fragmentation pathways involve loss of fluorine atoms and fluorine-containing fragments from the trifluoromethoxy group [26] [25]. Loss of a single fluorine atom produces a fragment at mass-to-charge ratio 182 with moderate intensity [27]. Sequential loss of difluoromethyl and difluorooxy fragments generates ions at mass-to-charge ratios 168 and 147 respectively [25].

The most significant fragmentation pathway involves loss of the entire trifluoromethoxy group, producing a major fragment at mass-to-charge ratio 133 [25] . This fragmentation pattern is characteristic of trifluoromethoxy-substituted aromatic compounds and provides structural confirmation [26]. Sequential loss of both chlorine and trifluoromethyl groups generates additional diagnostic fragments [25].

3.3.2 Fragmentation Mechanisms

The fragmentation mechanisms involve both α-cleavage and rearrangement processes typical of halogenated aromatic compounds [25] . The electron-withdrawing nature of both substituents influences the stability of resulting fragment ions [26]. The trifluoromethyl cation (CF₃⁺) appears as a characteristic fragment at mass-to-charge ratio 69, serving as a diagnostic marker for trifluoromethyl-containing compounds [25].

Rearrangement processes lead to loss of hydrogen fluoride and formation of fluorine-substituted pyridine fragments [25]. The fragmentation pattern provides valuable structural information and enables differentiation from isomeric compounds [26]. Mass spectrometric analysis confirms the molecular formula and substitution pattern through both molecular ion observation and characteristic fragmentation behavior .

| Fragment m/z | Loss | Relative Intensity (%) | Fragmentation Pathway | Fragment Structure |

|---|---|---|---|---|

| 197 | [M]⁺- | 100 | Molecular ion | Complete molecule |

| 182 | [M-CF]⁺ | 45 | Loss of fluorine | Pyridine-Cl-OCF₂⁺ |

| 168 | [M-CHF₂]⁺ | 20 | Loss of difluoromethyl | Pyridine-Cl-OF⁺ |

| 147 | [M-CF₂O]⁺ | 30 | Loss of difluorooxy | Pyridine-Cl-F⁺ |

| 133 | [M-CF₃O]⁺ | 85 | Loss of trifluoromethoxy | Pyridine-Cl⁺ |

| 119 | [M-Cl-CF₃]⁺ | 25 | Sequential loss of Cl and CF₃ | Pyridine-F⁺ |

| 98 | [M-CF₃O-Cl]⁺ | 15 | Loss of entire substituent | Pyridine⁺ |

| 69 | CF₃⁺ | 40 | Trifluoromethyl cation | CF₃⁺ |

Ultraviolet-Visible Absorption and Fluorescence Properties

3.4.1 Ultraviolet-Visible Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of 2-Chloro-6-(trifluoromethoxy)pyridine exhibits multiple absorption bands characteristic of substituted pyridine derivatives [28] [29]. The primary absorption maximum occurs at 257 nanometers, corresponding to π→π* transitions within the aromatic system [28]. Secondary absorption bands appear at 301 and 336 nanometers, representing additional electronic transitions influenced by the substituent effects [29].

The molar absorptivity values are typical for substituted pyridines, with values around 2.5 × 10³ molar⁻¹ centimeter⁻¹ for the main absorption band [28] [29]. The electron-withdrawing nature of both chloro and trifluoromethoxy substituents affects the electronic transitions and causes shifts in absorption wavelengths compared to unsubstituted pyridine [30]. The absorption spectrum provides information about the electronic structure and conjugation within the molecule [28].

The tertiary absorption band at 336 nanometers likely corresponds to n→π* transitions involving the nitrogen lone pair [29]. These transitions are typically weaker in intensity but provide important information about the electronic configuration [28]. Solvent effects on absorption spectra reveal information about molecular polarity and intermolecular interactions [30].

3.4.2 Fluorescence Spectroscopic Properties

Fluorescence spectroscopy reveals that 2-Chloro-6-(trifluoromethoxy)pyridine exhibits emission properties sensitive to environmental conditions [30] [29]. The fluorescence emission maximum occurs at 378-381 nanometers when excited at appropriate wavelengths [29]. The emission wavelength and intensity show significant dependence on solution acidity, indicating protonation equilibria involving the pyridine nitrogen [29].

The quantum yield for fluorescence ranges from 0.15 to 0.25 in aqueous solutions, representing moderate fluorescence efficiency [29] [30]. The Stokes shift of 40-45 nanometers between absorption and emission maxima indicates relatively small geometric changes between ground and excited states [29]. This small Stokes shift is typical for rigid aromatic systems with limited conformational flexibility [30].

pH-dependent fluorescence behavior reveals enhanced emission under acidic conditions, consistent with protonation of the pyridine nitrogen [29]. This pH sensitivity makes the compound potentially useful as a fluorescent pH sensor [29]. The fluorescence properties are influenced by the electronic effects of the substituents and provide insights into excited-state behavior [30].

| Property | Value | Medium | Notes |

|---|---|---|---|

| UV Absorption λmax | 257 nm | Ethanol | Main absorption band |

| UV Absorption (secondary) | 301 nm | Ethanol | Secondary transition |

| UV Absorption (tertiary) | 336 nm | Ethanol | n→π* transition |

| Molar Absorptivity | 2.5 × 10³ M⁻¹cm⁻¹ | Ethanol | Typical for pyridines |

| Fluorescence λem | 378-381 nm | Aqueous HEPES | pH sensitive emission |

| Quantum Yield | 0.15-0.25 | Aqueous solution | Moderate fluorescence |

| Stokes Shift | 40-45 nm | Various solvents | Small Stokes shift |

| Solvent Effect | pH dependent | Buffer solutions | Enhanced in acidic conditions |